Cas no 847396-20-7 (1-(2-fluorophenyl)-4-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)

1-(2-fluorophenyl)-4-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one structure
847396-20-7 structure
商品名:1-(2-fluorophenyl)-4-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one
CAS番号:847396-20-7
MF:C20H16FN3O
メガワット:333.358947753906
CID:6135836
PubChem ID:4754133

1-(2-fluorophenyl)-4-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 1-(2-fluorophenyl)-4-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one
    • 1-(2-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
    • AKOS001174228
    • F0660-1565
    • 847396-20-7
    • 1-(2-fluorophenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
    • 1-(2-fluorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
    • AKOS016261479
    • Z111780638
    • インチ: 1S/C20H16FN3O/c1-2-11-23-18-10-6-4-8-16(18)22-20(23)14-12-19(25)24(13-14)17-9-5-3-7-15(17)21/h1,3-10,14H,11-13H2
    • InChIKey: UTMAIBSTUUUEPH-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=CC=1N1C(CC(C2=NC3C=CC=CC=3N2CC#C)C1)=O

計算された属性

  • せいみつぶんしりょう: 333.12774030g/mol
  • どういたいしつりょう: 333.12774030g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 558
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 38.1Ų

1-(2-fluorophenyl)-4-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0660-1565-10μmol
1-(2-fluorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
847396-20-7 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0660-1565-1mg
1-(2-fluorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
847396-20-7 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0660-1565-3mg
1-(2-fluorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
847396-20-7 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0660-1565-20μmol
1-(2-fluorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
847396-20-7 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0660-1565-2mg
1-(2-fluorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
847396-20-7 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0660-1565-10mg
1-(2-fluorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
847396-20-7 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0660-1565-5μmol
1-(2-fluorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
847396-20-7 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0660-1565-20mg
1-(2-fluorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
847396-20-7 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F0660-1565-2μmol
1-(2-fluorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
847396-20-7 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0660-1565-5mg
1-(2-fluorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
847396-20-7 90%+
5mg
$69.0 2023-07-28

1-(2-fluorophenyl)-4-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one 関連文献

1-(2-fluorophenyl)-4-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-oneに関する追加情報

Compound CAS No. 847396-20-7: 1-(2-fluorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

The compound with CAS No. 847396-20-7, known as 1-(2-fluorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its complex structure, which includes a pyrrolidinone ring fused with a benzodiazole moiety and substituted with a fluoroaryl group. The presence of the propargyl group further enhances its reactivity and functional versatility.

Recent studies have highlighted the importance of such compounds in the development of novel pharmaceutical agents. The benzodiazole core is known for its ability to act as a scaffold for various bioactive molecules, particularly in the context of anti-inflammatory and anticancer drug design. The fluorophenyl substituent adds electronic diversity, potentially influencing the compound's pharmacokinetic properties and bioavailability. Moreover, the propargyl group introduces alkyne functionality, which can be exploited for click chemistry applications, enabling the synthesis of larger molecular frameworks.

From a synthetic perspective, the construction of this compound involves a series of intricate reactions, including coupling reactions and cyclization processes. Researchers have employed methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination to assemble the key structural elements. These techniques not only underscore the compound's synthetic accessibility but also pave the way for further structural modifications to explore its full potential.

One of the most promising aspects of this compound lies in its ability to serve as a precursor for more complex architectures. For instance, the alkyne group can undergo cycloaddition reactions to form macrocyclic structures, which are valuable in drug delivery systems and materials science. Additionally, the pyrrolidinone ring can be functionalized to introduce additional bioactive groups, enhancing its therapeutic index.

Recent advancements in computational chemistry have also provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have revealed that the benzodiazole moiety exhibits significant aromaticity and conjugation, contributing to its stability and reactivity. Furthermore, molecular docking studies suggest that this compound may bind effectively to various biological targets, such as protein kinases and enzymes involved in cellular signaling pathways.

In terms of applications, this compound has shown promise in preliminary biological assays. For example, it has demonstrated moderate inhibitory activity against certain cancer cell lines, indicating its potential as an anticancer agent. Additionally, its ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development.

The synthesis and characterization of CAS No. 847396-20-7 represent a significant contribution to the field of heterocyclic chemistry. Its unique combination of functional groups positions it as a versatile building block for future research endeavors. As ongoing studies continue to uncover its full spectrum of properties and applications, this compound is poised to play a pivotal role in advancing both academic and industrial chemical research.

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